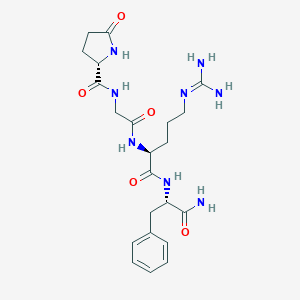
2-Fluoro-5-hydroxybenzaldehyde
Overview
Description
2-Fluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2 . It is a derivative of benzaldehyde, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a hydroxyl group. This compound is known for its white crystalline appearance and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
2-Fluoro-5-hydroxybenzaldehyde, also known as 5-fluorosalicyclaldehyde , is an organic chemical compound with the molecular formula C7H5FO2
Mode of Action
It has been used to synthesize manganese (iii) complex [mnl a (μ 1,3 -n 3)] n [h 2 l a = n,n ′-bis (5-fluorosalicylidene)-1,2-diaminoethane] . This suggests that it may interact with its targets through the formation of complexes.
Result of Action
Given its use in the synthesis of certain complexes , it may have potential applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-hydroxybenzaldehyde can be synthesized from 4-fluorophenol. The process involves the formylation of 4-fluorophenol using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-Fluoro-5-hydroxybenzoic acid.
Reduction: 2-Fluoro-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Hydroxybenzaldehyde
- 5-Fluoro-2-methoxybenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
Comparison: 2-Fluoro-5-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and a fluorine atom on the benzaldehyde ring. This combination allows for a distinct set of chemical reactions and interactions compared to its analogs. For instance, 2-Hydroxybenzaldehyde lacks the fluorine atom, which significantly alters its reactivity and interaction with nucleophiles .
Properties
IUPAC Name |
2-fluoro-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILBNSNKISKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343079 | |
| Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-84-2 | |
| Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)











![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
